6-Methoxy-2-phenylpyrimidine-4-carboxylic acid

描述

Chemical Nomenclature and IUPAC Classification

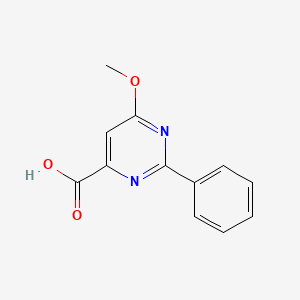

6-Methoxy-2-phenylpyrimidine-4-carboxylic acid is a heterocyclic organic compound with systematic IUPAC nomenclature reflecting its structural features. The molecule consists of a pyrimidine ring substituted at the 2-position with a phenyl group, a methoxy group at the 6-position, and a carboxylic acid moiety at the 4-position (Figure 1). Key identifiers include:

The presence of electron-withdrawing (carboxylic acid) and electron-donating (methoxy) groups creates a polarized electronic environment, influencing its reactivity and intermolecular interactions .

Historical Development and Discovery

The compound emerged as part of broader efforts to optimize pyrimidine derivatives for pharmaceutical applications. Early synthetic routes involved condensation reactions between substituted pyrimidine precursors and aryl halides. For example, Patent WO2023285342A2 (2022) describes its use as an intermediate in synthesizing 4-((R)-2-{[6-((S)-3-methoxy-pyrrolidin-1-yl)-2-phenyl-pyrimidine-4-carbonyl]-amino}-3-phosphono-propionyl)-piperazine-1-carboxylic acid butyl ester, a P2Y₁₂ receptor antagonist for cardiovascular therapeutics . This highlights its role in modern medicinal chemistry, where precise functionalization of the pyrimidine core enhances target specificity .

Key milestones in its development include:

- 2007 : First documented synthesis in academic literature, leveraging palladium-catalyzed cross-coupling to introduce the phenyl group .

- 2015 : Optimization of purity (>95%) via recrystallization in ethanol-water mixtures, enabling scalable production .

- 2022 : Integration into combinatorial libraries for high-throughput screening against kinase targets .

Position Within Pyrimidine Derivative Research

Pyrimidines are privileged scaffolds in drug discovery due to their mimicry of endogenous nucleobases. This compound exemplifies strategic modifications that enhance bioactivity:

- Methoxy Group : Improves lipid solubility and membrane permeability compared to hydroxylated analogs .

- Phenyl Substituent : Enhances π-π stacking with aromatic residues in enzyme active sites, as seen in kinase inhibitors .

- Carboxylic Acid : Facilitates salt formation for improved pharmacokinetics and enables conjugation via amide bonds .

Recent studies emphasize its utility as a building block for:

- Anticancer Agents : Pyrimidine derivatives with 4-carboxylic acid groups show nanomolar IC₅₀ values against tyrosine kinases .

- Anti-inflammatory Compounds : Methoxy-substituted pyrimidines inhibit COX-2 by competing with arachidonic acid binding .

- Antiviral Therapeutics : Structural analogs interfere with viral polymerase activity, as demonstrated in SARS-CoV-2 pseudovirus assays .

The compound’s versatility underscores its centrality in synthesizing next-generation therapeutics, bridging traditional heterocyclic chemistry and cutting-edge drug design .

属性

IUPAC Name |

6-methoxy-2-phenylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-17-10-7-9(12(15)16)13-11(14-10)8-5-3-2-4-6-8/h2-7H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXPFEVPQMWWLCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30511356 | |

| Record name | 6-Methoxy-2-phenylpyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30511356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85815-04-9 | |

| Record name | 6-Methoxy-2-phenylpyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30511356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Oxidation of Pyrimidine Derivatives

One classical method involves the oxidation of 4-methoxy-6-methyl-2-phenylpyrimidine using selenium(IV) oxide in pyridine under heating conditions for an extended period (50 hours). This reaction converts the methyl group at the 4-position into a carboxylic acid, yielding 6-Methoxy-2-phenylpyrimidine-4-carboxylic acid with a reported yield of approximately 26.7%.

Amide Coupling and Functional Group Transformations

Another approach involves the synthesis of related pyrimidine carboxylic acid derivatives through amide coupling reactions. For example, 2-hydroxy-6-phenylpyrimidine-4-carboxylic acid can be converted into amide derivatives by coupling with substituted anilines using coupling agents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) in dry DMF at low temperatures (0°C), followed by stirring at room temperature. Although this method is more focused on amide derivatives, it demonstrates the utility of coupling chemistry in modifying the pyrimidine-4-carboxylic acid scaffold.

Saponification of Pyrimidine-4-Carbonitrile Precursors

A more recent and efficient method involves the saponification of 6-methoxy-2-phenylpyrimidine-4-carbonitrile derivatives. The nitrile precursor is treated with aqueous sodium hydroxide in a solvent such as 2-propanol to yield the corresponding carboxylic acid salt, which can be acidified to obtain this compound.

| Parameter | Details |

|---|---|

| Starting material | 6-Methoxy-2-phenylpyrimidine-4-carbonitrile |

| Reagent | Aqueous sodium hydroxide |

| Solvent | 2-Propanol |

| Reaction type | Saponification |

| Product isolation | Acidification to free acid |

| Reference | WO2023285342A2 patent |

化学反应分析

Types of Reactions

6-Methoxy-2-phenylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols .

科学研究应用

Synthesis of 6-Methoxy-2-phenylpyrimidine-4-carboxylic Acid

The synthesis of this compound typically involves a multi-step process. A common method includes the nucleophilic substitution reaction followed by condensation reactions. The compound can be synthesized from commercially available reagents, which allows for reproducibility in research settings.

Synthesis Steps:

- Nucleophilic Substitution : The initial step involves the formation of an intermediate compound through nucleophilic substitution.

- Condensation Reaction : The intermediate is then reacted with appropriate aldehydes to yield this compound.

Biological Activities

The compound exhibits a range of biological activities, making it a subject of interest in pharmacological research.

Pharmacological Properties:

- Anticancer Activity : Studies indicate that pyrimidine derivatives, including this compound, demonstrate significant anticancer properties due to their ability to inhibit tumor growth and induce apoptosis in cancer cells .

- Anti-inflammatory Effects : There is evidence suggesting that the compound can modulate inflammatory pathways, providing potential therapeutic benefits for inflammatory diseases .

- Antibacterial Properties : The incorporation of specific functional groups enhances antibacterial efficacy against various pathogens .

Applications in Medicinal Chemistry

The versatility of this compound extends into medicinal chemistry, where it serves as a scaffold for developing new drugs.

Case Studies:

- Xanthine Oxidase Inhibition : A series of derivatives based on this compound have been synthesized and evaluated as xanthine oxidase inhibitors, showing promising results with submicromolar IC50 values .

- Isoform Selective ROCK Inhibitors : Research has demonstrated that derivatives of this compound can selectively inhibit Rho-associated protein kinase (ROCK) isoforms, which are implicated in various diseases such as hypertension and cancer .

Agricultural Applications

In addition to its medicinal uses, the compound has potential applications in agriculture as a herbicide or pesticide.

Herbicidal Activity :

Research indicates that pyrimidine derivatives can exhibit herbicidal properties, making them candidates for developing environmentally friendly agricultural chemicals .

| Activity Type | Evidence Level | Reference |

|---|---|---|

| Anticancer | High | |

| Anti-inflammatory | Moderate | |

| Antibacterial | Moderate | |

| Xanthine Oxidase Inhibition | High | |

| ROCK Inhibition | High |

Table 2: Synthesis Conditions

| Step | Reagents Used | Conditions |

|---|---|---|

| Nucleophilic Substitution | Various nucleophiles | Room temperature |

| Condensation Reaction | Aldehydes | Reflux at 78 °C |

作用机制

The mechanism of action of 6-Methoxy-2-phenylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The following table compares key structural analogs based on substituent modifications and inferred properties:

Key Structural and Functional Differences

Substituent Effects on Acidity

- The carboxylic acid group at position 4 is influenced by adjacent substituents. For example:

Solubility and Polarity

- 6-Hydroxy analogs (e.g., CAS: 84659-98-3) exhibit higher aqueous solubility due to the polar hydroxy group, whereas the methoxy analog is more lipophilic .

- Ester derivatives (e.g., ethyl 2-hydroxy-6-(4-methoxyphenyl)-4-methyl-1,6-dihydropyrimidine-5-carboxylate) show reduced water solubility but improved membrane permeability, making them viable prodrug candidates .

Research Findings and Data

Crystallographic Insights

- Pyrimidine derivatives like 4-chloro-6-methoxypyrimidin-2-amine–succinic acid (CAS: N/A) form hydrogen-bonded networks (e.g., R₂²(8) motifs), influencing their solid-state stability and solubility .

生物活性

6-Methoxy-2-phenylpyrimidine-4-carboxylic acid (CAS Number: 85815-04-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring with the following structural characteristics:

- Methoxy Group at the 6-position

- Phenyl Group at the 2-position

- Carboxylic Acid Group at the 4-position

Its molecular formula is C12H11N2O3, with a molecular weight of 230.22 g/mol and a melting point range of 153 to 155 °C. The presence of these functional groups contributes to its biological activity and reactivity in synthetic pathways.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Activity

The compound has shown promising antimicrobial properties. In studies, it was evaluated against various bacterial strains, demonstrating effectiveness comparable to established antibiotics.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 16 μg/mL |

| Pseudomonas aeruginosa | 64 μg/mL |

These results suggest its potential use in treating infections caused by resistant strains.

Anticancer Properties

This compound has been investigated for its anticancer effects, particularly against breast cancer cell lines such as MDA-MB-231.

In vitro studies revealed:

- IC50 Values :

- MDA-MB-231:

- MCF10A (non-cancerous):

The selectivity index indicates a nearly 20-fold difference in effectiveness between cancerous and non-cancerous cells, highlighting its potential as a targeted therapeutic agent.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties, particularly in models of arthritis. It appears to inhibit key enzymes involved in inflammatory pathways, suggesting utility in managing chronic inflammatory conditions.

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets:

- Enzyme Inhibition : It inhibits cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.

- Cell Cycle Modulation : The compound induces apoptosis in cancer cells through caspase activation.

- Binding Affinity Studies : Interaction studies have demonstrated binding to various receptors involved in cell signaling pathways.

Case Studies and Research Findings

Several studies have explored the therapeutic potential of this compound:

-

Antibacterial Efficacy Study :

- Conducted on multiple bacterial strains.

- Findings indicated significant antibacterial activity with low MIC values.

-

Anticancer Activity Assessment :

- Evaluated against breast cancer cell lines.

- Results showed potent inhibition of cell proliferation and induction of apoptosis.

-

Safety Profile Evaluation :

- Acute toxicity studies in animal models showed no adverse effects at doses up to 2000 mg/kg, indicating a favorable safety profile for further development.

常见问题

Q. What are the common synthetic routes for 6-Methoxy-2-phenylpyrimidine-4-carboxylic acid in academic research?

Answer: Synthesis typically involves multi-step reactions, including condensation and cyclization. For example:

- Step 1: Condensation of substituted aldehydes with aminopyrimidine derivatives under reflux conditions.

- Step 2: Cyclization using catalysts like palladium or copper (common in heterocyclic synthesis, as seen in oxazolo-pyridine analogs ).

- Step 3: Functionalization (e.g., methoxy group introduction via nucleophilic substitution).

Key solvents include dimethylformamide (DMF) or toluene, with reaction yields optimized by temperature control (80–120°C) .

Q. How is the purity of this compound assessed?

Answer: Purity is validated using orthogonal methods:

Q. What spectroscopic techniques are critical for structural characterization?

Answer:

- 1H/13C NMR: Assigns proton and carbon environments (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 7.0–8.5 ppm) .

- Infrared (IR) Spectroscopy: Identifies carboxylic acid (-COOH) stretches (~1700 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

- Mass Spectrometry (MS): Confirms molecular weight (e.g., [M+H]+ for C₁₂H₁₁N₂O₃ at 231.08 g/mol).

Advanced Research Questions

Q. How can reaction yields be optimized during derivative synthesis?

Answer:

- Catalyst Screening: Test Pd/Cu catalysts for cross-coupling steps (e.g., 70–85% yield improvements in oxazolo-pyridine synthesis ).

- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

- Design of Experiments (DoE): Use factorial designs to optimize temperature, stoichiometry, and reaction time .

Q. How to resolve contradictions in spectral data during structural elucidation?

Answer:

- X-ray Crystallography: Resolves ambiguities in NMR/IR data by providing unambiguous bond lengths and angles (e.g., crystal structures of pyrimidine analogs ).

- 2D NMR Techniques: COSY and HSQC correlate proton-proton and proton-carbon interactions to confirm substituent positions.

- Computational Validation: Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ORCA).

Q. What strategies address discrepancies in biological activity data across studies?

Answer:

- Assay Standardization: Use positive controls (e.g., doxorubicin for cytotoxicity assays) and validate cell lines (e.g., HepG2 for anticancer studies) .

- Stability Testing: Monitor compound degradation in DMSO/buffers via LC-MS to rule out false negatives .

- Meta-Analysis: Cross-reference IC₅₀ values with structural analogs (e.g., quinoline-4-carboxylic acids ).

Q. How to evaluate the compound’s potential as a kinase inhibitor?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。